REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH2:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10])[CH:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.95 g
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Type
|
reactant
|
Smiles
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IC=1C=NNC1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)N(C)C
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The solid was filtered
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Type
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ADDITION
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Details
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the solution was diluted with dichloromethane (50 ml) and water (30 ml)
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Type
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CUSTOM
|
Details
|
The organic solution was collected
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with neat ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)CC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |